3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde
CAS No.:
Cat. No.: VC17789770
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O2 |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 3-prop-2-ynyloxane-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2 |
| Standard InChI Key | ZDQRMBTTXRJZMT-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC1(CCCOC1)C=O |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure consists of a six-membered oxane (tetrahydropyran) ring substituted at the 3-position with both a prop-2-yn-1-yl group () and an aldehyde () functional group. This arrangement creates a sterically congested environment that influences its reactivity. The IUPAC name, 3-prop-2-ynyloxane-3-carbaldehyde, reflects this substitution pattern.
Key Structural Features:
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Oxane Ring: Provides conformational stability and influences stereoelectronic effects.
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Prop-2-yn-1-yl Group: Introduces sp-hybridized carbon atoms, enabling click chemistry applications.
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Aldehyde Functional Group: A highly reactive site for nucleophilic additions and condensations.
A comparative analysis with structurally related compounds reveals distinct differences in reactivity and applications (Table 1).
Table 1: Comparison of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde with Derivatives
| Compound | Functional Group | Molecular Formula | Key Reactivity |
|---|---|---|---|
| 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde | Aldehyde | Nucleophilic additions, oxidations | |
| 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid | Carboxylic acid | Acid-base reactions, esterifications | |
| 3-(Prop-2-yn-1-yl)oxane-3-methanol | Alcohol | Etherifications, oxidations |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde typically involves a two-step process:
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Alkylation of Oxane Derivatives: Reaction of 3-oxanecarbaldehyde with propargyl bromide () in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–100°C. This step introduces the prop-2-yn-1-yl group via nucleophilic substitution.
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Oxidation of Intermediate Alcohol: The resulting alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions.
Reaction Scheme:
Industrial Manufacturing
Industrial processes optimize yield and scalability through continuous flow reactors, which enhance heat transfer and mixing efficiency. Purification is achieved via fractional distillation or recrystallization from ethanol/water mixtures. Key challenges include minimizing by-products such as over-oxidized carboxylic acids and ensuring consistent regioselectivity.
Chemical Reactivity and Functional Transformations
Aldehyde-Driven Reactions
The aldehyde group undergoes characteristic reactions:
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Oxidation: Treatment with potassium permanganate () in acidic aqueous conditions yields 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid .
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Reduction: Sodium borohydride () in methanol reduces the aldehyde to 3-(Prop-2-yn-1-yl)oxane-3-methanol.
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Nucleophilic Additions: Reactions with amines (e.g., aniline) form Schiff bases, while thiols generate thioacetals.
Alkyne-Specific Reactivity
The prop-2-yn-1-yl group participates in:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
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Sonogashira Coupling: Palladium-mediated cross-couplings with aryl halides to generate conjugated enynes.
Example Reaction with Phenyl Azide:
Research and Industrial Applications
Pharmaceutical Intermediate
The compound’s aldehyde group serves as a versatile handle for synthesizing heterocyclic scaffolds prevalent in drug candidates. For example, condensation with hydrazines yields hydrazones, which are precursors to pyrazole and indole derivatives.
Materials Science
In polymer chemistry, the alkyne group enables incorporation into conjugated polymers via Sonogashira coupling, enhancing electronic properties for optoelectronic devices.
Biochemical Probes
Functionalization with fluorescent tags (e.g., dansyl chloride) creates probes for studying protein-ligand interactions, leveraging the aldehyde’s reactivity toward lysine residues.
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